3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Mechanism of Action
Hydantoins, or imidazolidine-2,4-diones, were first isolated as a product from allantoin hydrogenolysis in 1861 . Although the hydantoin ring itself possesses no biological activity, 5- and especially 5,5-substituted derivatives have a documented, wide range of therapeutic applications . Some of the most noticeable drugs in this class of compounds showcase anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory activity.
Biochemical Analysis
Biochemical Properties
Therefore, it’s challenging to provide a detailed account of the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but has different substituents, leading to distinct chemical and biological properties.
3-Methyl-8-thia-1,3-diaza-spiro[4.5]decane-2,4-dione: This compound contains a sulfur atom in the spirocyclic core, which can influence its reactivity and applications.
Uniqueness
The uniqueness of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-methyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-11(18)13(15-12(16)19)4-7-17(8-5-13)22(20,21)10-3-2-6-14-9-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGMZSZELPHXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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